4-Amino-N-methylcyclohexane-1-carboxamide 2,2,2-trifluoroacetate
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Overview
Description
4-Amino-N-methylcyclohexane-1-carboxamide 2,2,2-trifluoroacetate is a chemical compound with the molecular formula C10H17F3N2O3. It is primarily used for research purposes and has applications in various scientific fields. The compound is known for its unique structure, which includes a cyclohexane ring, an amino group, and a trifluoroacetate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-N-methylcyclohexane-1-carboxamide 2,2,2-trifluoroacetate typically involves the following steps:
Formation of the Cyclohexane Ring: The cyclohexane ring is synthesized through a series of cyclization reactions.
Introduction of the Amino Group: The amino group is introduced via amination reactions, often using reagents such as ammonia or amines.
Methylation: The methyl group is added through methylation reactions, typically using methyl iodide or dimethyl sulfate.
Carboxamide Formation: The carboxamide group is formed through amidation reactions, using carboxylic acids or their derivatives.
Trifluoroacetate Addition: The trifluoroacetate moiety is introduced through esterification reactions, using trifluoroacetic acid or its derivatives.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Common techniques include:
Batch Reactors: Used for small to medium-scale production.
Continuous Flow Reactors: Employed for large-scale production to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Amino-N-methylcyclohexane-1-carboxamide 2,2,2-trifluoroacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or trifluoroacetate groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as halides, amines, and alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Can lead to the formation of carboxylic acids or ketones.
Reduction: Can result in the formation of amines or alcohols.
Substitution: Can produce a variety of substituted derivatives.
Scientific Research Applications
4-Amino-N-methylcyclohexane-1-carboxamide 2,2,2-trifluoroacetate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for potential therapeutic applications, such as drug development and pharmacological studies.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Amino-N-methylcyclohexane-1-carboxamide 2,2,2-trifluoroacetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The trifluoroacetate moiety enhances the compound’s stability and bioavailability, making it a valuable tool in biochemical research.
Comparison with Similar Compounds
Similar Compounds
4-Amino-N-methylcyclohexane-1-carboxamide hydrochloride: Similar structure but with a hydrochloride moiety instead of trifluoroacetate.
(1s,4s)-4-Amino-N-methylcyclohexane-1-carboxamide: A stereoisomer with different spatial arrangement of atoms.
Uniqueness
4-Amino-N-methylcyclohexane-1-carboxamide 2,2,2-trifluoroacetate is unique due to its trifluoroacetate group, which imparts distinct chemical properties such as increased stability and reactivity. This makes it particularly useful in research applications where these properties are advantageous.
Properties
IUPAC Name |
4-amino-N-methylcyclohexane-1-carboxamide;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O.C2HF3O2/c1-10-8(11)6-2-4-7(9)5-3-6;3-2(4,5)1(6)7/h6-7H,2-5,9H2,1H3,(H,10,11);(H,6,7) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVXXVWDKUIJRRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CCC(CC1)N.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17F3N2O3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.25 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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